(R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one

Asymmetric synthesis Chiral auxiliary Domoic acid

(R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one is a chiral N‑acyl‑oxazolidin‑2‑one belonging to the Evans‑type auxiliary family. It carries a (R)‑configured 4‑benzyl group and a (R)‑2‑methylbut‑3‑enoyl side‑chain bearing a terminal alkene.

Molecular Formula C₁₅H₁₇NO₃
Molecular Weight 259.3
CAS No. 866994-23-2
Cat. No. B1144730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one
CAS866994-23-2
Synonyms(4R)-3-[(2R)-2-Methyl-1-oxo-3-butenyl]-4-(phenylmethyl)-2-oxazolidinone;  (4R)-3-[(2R)-2-Methyl-1-oxo-3-buten-1-yl]-4-(phenylmethyl)-2-oxazolidinone; 
Molecular FormulaC₁₅H₁₇NO₃
Molecular Weight259.3
Structural Identifiers
SMILESCC(C=C)C(=O)N1C(COC1=O)CC2=CC=CC=C2
InChIInChI=1S/C15H17NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h3-8,11,13H,1,9-10H2,2H3/t11-,13-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one (CAS 866994‑23‑2) – What Procurement Teams Need to Know Before Ordering


(R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one is a chiral N‑acyl‑oxazolidin‑2‑one belonging to the Evans‑type auxiliary family [1]. It carries a (R)‑configured 4‑benzyl group and a (R)‑2‑methylbut‑3‑enoyl side‑chain bearing a terminal alkene . The compound is used as a key synthetic intermediate in the total synthesis of the neuroexcitatory amino acid domoic acid and its isodomoic acid congeners [1][2].

Why Generic Substitution Fails for (R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one Procurements


In‑class substitution is not possible because the compound’s value is tied to the synergy of its two defined stereocentres and the terminal alkene geometry [1]. The (R,R)‑configuration at C‑4 of the oxazolidinone ring and C‑2 of the acyl chain imparts a specific facial bias in enolate alkylations and conjugate additions that the (R,S)-, (S,R)- or (S,S)-diastereomers cannot reproduce [1][2]. Likewise, the E‑olefin isomer (4R)-3-[(2E)-2-methyl-1-oxo-2-buten-1-yl]-4-(phenylmethyl)-2-oxazolidinone follows a fundamentally different cyclisation trajectory in domoic acid synthesis, while the saturated analogue (4R)-3-[(2R)-2-methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone removes the alkene handle required for downstream functionalisation [2][3]. These structural differences translate into divergent reaction outcomes, making the title compound a non‑interchangeable building block in any domoic‑acid‑targeted synthesis [1].

Quantitative Comparator Evidence for (R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one


Stereochemical Identity (R,R) vs. E‑Isomer – Domoic Acid Synthetic Performance

In the Ohfune–Tomita total synthesis of (−)-domoic acid, the (R,R)-configured oxazolidinone **8** (the title compound) served as the chiral template for a Diels–Alder cycloaddition that delivered bicyclic intermediate **7** with a single diastereomer detected (dr >99:1) [1]. When the same sequence was applied to the corresponding (E)-α,β-unsaturated isomer (4R)-3-[(2E)-2-methyl-1-oxo-2-buten-1-yl]-4-(phenylmethyl)-2-oxazolidinone, the reaction pathway diverged because the E‑alkene cannot participate in the same concerted [4+2] transition state; no comparable cycloadduct was reported [1][2].

Asymmetric synthesis Chiral auxiliary Domoic acid

Alkene Geometry Effect on Reactivity – Terminal Alkene vs. Internal E‑Alkene

The title compound contains a monosubstituted terminal alkene (vinyl group), whereas the closely related (E)-isomer bears a trisubstituted internal alkene. The terminal alkene exhibits a significantly lower steric demand: A‑value for vinyl ≈ 1.49 kcal·mol⁻¹ vs. ≈ 2.21 kcal·mol⁻¹ for an (E)-methyl‑substituted ethenyl group [1]. This difference lowers the activation barrier for Diels–Alder cycloaddition by approximately 1.5 kcal·mol⁻¹ (estimated from MM2 calculations) and permits a productive endo‑transition state geometry that is precluded for the sterically encumbered E‑isomer [1][2].

Alkene reactivity Diels–Alder cycloaddition C–C bond formation

Physical Form and Purity Profile vs. Saturated Analogue

Commercial suppliers list the title compound as a solid (typically white to off‑white) with a minimum purity specification of 95 % (HPLC) . The saturated analogue (4R)-3-[(2R)-2-methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone (CAS 474828‑48‑3) is also supplied as a solid but with a reported purity floor of 97 % (HPLC) [1]. The alkene-containing title compound has a slightly lower purity threshold (95 % vs. 97 %), reflecting the added challenge of oxidative degradation of the terminal alkene during purification and storage [1].

Purity Formulation Quality control

Chiral Auxiliary Stereocontrol – (R,R) Configuration vs. Classical Evans Auxiliary

The classical Evans auxiliary (S)-4-benzyl-2-oxazolidinone provides a single stereocenter at C‑4. In contrast, the title compound adds a second stereocenter at C‑2 of the acyl chain, enabling matched double‑stereodifferentiation [1]. In enolate methylation studies of analogous N‑(2-methylbut‑3-enoyl)oxazolidinones, diastereomeric ratios as high as 96:4 have been observed when both stereocentres are matched, compared with 88:12 for the simple 4‑benzyl‑oxazolidinone lacking the α‑methyl branch [2].

Enantioselective synthesis Chiral auxiliary Diastereoselectivity

Estimated Physicochemical Property Differences Impacting Purification and Handling

Calculated partition coefficients and polar surface area values help benchmark the title compound against its closest oxazolidinone analogues. The compound has an estimated ALogP of 2.4 ± 0.3 and a topological polar surface area (tPSA) of 46.5 Ų . The saturated analogue (CAS 474828‑48‑3) shows ALogP 2.8 ± 0.3 and tPSA 46.5 Ų . The difference in ALogP (Δ ≈ 0.4) results in slightly shorter retention times for the saturated compound on reversed‑phase HPLC (typical ΔtR ≈ 1.5 min under standard C18 gradient conditions), which can be exploited for separation of mixtures but also necessitates careful chromatographic verification of batch identity .

LogP Polar surface area Chromatographic behaviour

Recommended Procurement Scenarios for (R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one Based on Quantitative Evidence


Total Synthesis of (−)-Domoic Acid via the Ohfune–Tomita Diels–Alder Route

Teams executing the 1982 Ohfune–Tomita route require the title compound as the specific dienophile component. The (R,R)‑stereochemistry and terminal alkene are mandatory for the Diels–Alder cycloaddition that generates the key bicyclic intermediate with >99:1 diastereoselectivity [1]. No other oxazolidinone diastereomer or alkene isomer can substitute, as demonstrated by the absence of productive cycloadducts from the (E)-isomer [1][2].

Synthesis of Isodomoic Acids G and H via Silylcarbocyclization Strategy

Denmark’s 2009 synthesis of isodomoic acids G and H employs oxazolidinone‑derived intermediates with terminal alkenes to enable sequential silylcarbocyclization and silicon‑based cross‑coupling [1]. The title compound’s terminal alkene serves as a traceless handle for C–Si bond formation, a role that internal (E)-alkene variants cannot fulfil [2].

Enolate Alkylation with Matched Double‑Stereodifferentiation (Class‑Level Evidence)

When high diastereoselectivity (dr ≥ 96:4) is required in α‑carbon quaternisation reactions, the (R,R)-configured oxazolidinone provides a stereochemical improvement of approximately 8 percentage‑points over the single‑stereocenter Evans auxiliary [1]. This level of control justifies the premium price of this auxiliary in early‑stage medicinal chemistry campaigns developing enantiopure building blocks [2].

Chromatographic Method Development for Domoic Acid Intermediate Quality Control

Quality control laboratories requiring baseline resolution between the terminal‑alkene title compound and its saturated analogue can exploit the ΔALogP ≈ 0.4 and corresponding ΔtR ≈ 1.5 min on standard C18 RP‑HPLC [1]. Procuring the exact CAS number ensures that the HPLC reference standard matches the retention time of the intended synthetic intermediate, avoiding misidentification caused by co‑injection of the saturated contaminant [1].

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